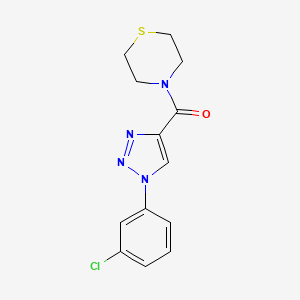

TWEAK-Fn14-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBDTKWDYMRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of TWEAK-Fn14 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWEAK-Fn14 signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, proliferation, migration, and apoptosis. Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer and chronic inflammatory conditions. Consequently, the development of inhibitors targeting this pathway has emerged as a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the mechanism of action of small molecule inhibitors of the TWEAK-Fn14 pathway, with a focus on two identified compounds: TWEAK-Fn14-IN-1 (L524-0366) and Aurintricarboxylic Acid (ATA). This document details their inhibitory activities, the downstream signaling consequences, and the experimental protocols utilized to elucidate their function.

Core Mechanism of Action: Disrupting the TWEAK-Fn14 Interaction

The fundamental mechanism of action for small molecule inhibitors of the TWEAK-Fn14 pathway is the disruption of the binding between the cytokine TWEAK (TNF-like weak inducer of apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14).[1][2][3][4][5] By binding to the Fn14 receptor, these inhibitors prevent the conformational changes required for the recruitment of downstream signaling adaptors, thereby blocking the initiation of the signaling cascade.[2][5]

This compound (L524-0366) , a triazolyl-thiomorpholinyl-methanone compound, was identified through in silico screening and specifically binds to the surface of the Fn14 receptor.[1][3][4] Aurintricarboxylic Acid (ATA) was identified from a library of pharmacologically active compounds and has been shown to selectively inhibit TWEAK-Fn14-dependent signaling.[2][6]

Quantitative Inhibitor Data

The following tables summarize the available quantitative data for this compound (L524-0366) and Aurintricarboxylic Acid (ATA), providing key metrics for their inhibitory potential.

Table 1: Quantitative Data for this compound (L524-0366)

| Parameter | Value | Description |

| Binding Affinity (Kd) | 7.12 µM | Dissociation constant for the binding of L524-0366 to the Fn14 receptor.[1][3][4] |

| IC50 (TWEAK-induced NF-κB) | 7.8 µM | Concentration of L524-0366 required to inhibit 50% of TWEAK-induced NF-κB activation in a reporter assay.[3][5] |

| IC50 (TNFα-induced NF-κB) | 31.03 µM | Concentration of L524-0366 required to inhibit 50% of TNFα-induced NF-κB activation, demonstrating selectivity for the TWEAK-Fn14 pathway.[3][5] |

Table 2: Quantitative Data for Aurintricarboxylic Acid (ATA)

| Parameter | Value | Description |

| IC50 (Fn14-driven NF-κB) | 0.6 µM | Concentration of ATA required to inhibit 50% of Fn14-driven NF-κB activation in a reporter assay.[2] |

Disruption of Downstream Signaling Pathways

Inhibition of the TWEAK-Fn14 interaction by small molecules like L524-0366 and ATA leads to the suppression of key downstream signaling pathways, primarily the canonical and non-canonical NF-κB pathways.[2][3][5] This, in turn, affects a multitude of cellular functions.

Inhibition of NF-κB Activation

The most prominent effect of TWEAK-Fn14 inhibitors is the suppression of NF-κB activation.[2][3][5] TWEAK binding to Fn14 normally leads to the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, initiating a cascade that results in the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB subunits. By preventing the initial TWEAK-Fn14 binding, inhibitors block this entire process.

Inhibition of Rac1 Activation and Cell Migration

The TWEAK-Fn14 pathway is a known activator of the Rho GTPase Rac1, a key regulator of the actin cytoskeleton and cell motility.[2] Aurintricarboxylic Acid has been shown to effectively inhibit TWEAK-induced Rac1 activation, leading to a significant reduction in glioma cell migration and invasion.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of TWEAK-Fn14 inhibitors.

NF-κB Luciferase Reporter Assay

This cell-based assay is fundamental for quantifying the inhibitory effect of compounds on TWEAK-Fn14-induced NF-κB transcriptional activity.

Principle: HEK293 cells are engineered to stably express the Fn14 receptor and a luciferase reporter gene under the control of NF-κB response elements.[2][6] Upon TWEAK stimulation, activation of the NF-κB pathway drives the expression of luciferase. The luminescence produced is proportional to NF-κB activity, and a decrease in luminescence in the presence of an inhibitor indicates its potency.[7][8][9][10]

Protocol:

-

Cell Seeding: Seed HEK293/NF-κB-luc/Fn14 cells in a 96-well white, opaque plate at a density of 5 x 104 cells/well in complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor (e.g., L524-0366 or ATA) in serum-free medium. Add the diluted compounds to the cells and incubate for 1 hour.

-

TWEAK Stimulation: Add recombinant human TWEAK to the wells to a final concentration of 100 ng/mL. Include a vehicle control (no inhibitor) and an unstimulated control (no TWEAK).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Transwell Cell Migration and Invasion Assay

This assay assesses the effect of inhibitors on the migratory and invasive capacity of cancer cells, which are key features of malignancy.

Principle: The assay utilizes a two-chamber system (Boyden chamber) separated by a porous membrane.[11][12] Cells are seeded in the upper chamber, and a chemoattractant (e.g., TWEAK) is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.[13]

Protocol:

-

Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) with serum-free medium. For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.

-

Cell Preparation: Culture glioma cells (e.g., T98G, A172) to sub-confluency and serum-starve them for 12-24 hours.

-

Assay Setup: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Treatment: Add serum-free medium containing the chemoattractant (e.g., 100 ng/mL TWEAK) and the test inhibitor (e.g., 10 µM ATA) to the lower chamber.[13]

-

Incubation: Incubate the plate for 5-24 hours at 37°C in a 5% CO2 incubator.

-

Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated/invaded cells in the inhibitor-treated group to the TWEAK-stimulated control group.

Rac1 Pulldown Activation Assay

This biochemical assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates.

Principle: A protein domain that specifically binds to the active (GTP-bound) form of Rac1, the p21-binding domain (PBD) of PAK1, is coupled to agarose or magnetic beads.[14][15][16][17][18] When cell lysates are incubated with these beads, active Rac1 is "pulled down". The amount of pulled-down Rac1 is then quantified by Western blotting.

Protocol:

-

Cell Culture and Treatment: Culture glioma cells and treat them with TWEAK in the presence or absence of the inhibitor (e.g., ATA) for the desired time.

-

Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and the PBD-coupled beads.

-

Pulldown: Incubate the lysates with the beads for 1 hour at 4°C with gentle agitation to allow the binding of active Rac1.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific anti-Rac1 antibody.

-

Data Analysis: Quantify the band intensity of the pulled-down Rac1 and normalize it to the total Rac1 present in the input cell lysate to determine the relative level of Rac1 activation.

Conclusion

The TWEAK-Fn14 signaling pathway represents a significant therapeutic target in oncology and inflammatory diseases. Small molecule inhibitors such as this compound (L524-0366) and Aurintricarboxylic Acid (ATA) have demonstrated the potential to effectively disrupt this pathway by blocking the initial ligand-receptor interaction. This guide has provided a detailed overview of their mechanism of action, quantitative inhibitory data, and the key experimental protocols used for their characterization. The continued development and investigation of such inhibitors hold great promise for the future of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Fn14 Antagonist, L524-0366 - CAS 951612-19-4 - Calbiochem | 509374 [merckmillipore.com]

- 4. L524-0366 ≥98% (HPLC), powder, Fn14 antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. benchchem.com [benchchem.com]

- 12. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Rac1 Pulldown Activation Assay Kit (BK035) at Hölzel-Diagnostika [hoelzel-biotech.com]

Unveiling the Target: A Technical Guide to the Biological Validation of TWEAK-Fn14-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biological target validation of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling pathway. The interaction between the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14), is a critical signaling axis implicated in a range of pathologies including cancer, autoimmune diseases, and fibrosis.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological processes.

Core Concepts: The TWEAK/Fn14 Signaling Axis

The TWEAK/Fn14 pathway is a key regulator of cellular activities such as proliferation, migration, differentiation, and inflammation.[1] TWEAK, a member of the tumor necrosis factor (TNF) superfamily, binds to its sole receptor, Fn14.[1] This binding event triggers the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, initiating downstream signaling cascades.[1] Notably, this includes the activation of the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway.[1] Dysregulation of this signaling axis is a hallmark of numerous disease states, making it an attractive target for therapeutic intervention.[1][2]

This compound: A Targeted Inhibitor

This compound, also identified as compound L524-0366, is a specific, dose-dependent inhibitor designed to disrupt the interaction between TWEAK and Fn14.[3] It was identified through an in silico screening of small molecules and subsequently validated experimentally for its ability to bind to Fn14 and inhibit TWEAK-mediated cellular functions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional inhibitory concentration.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (KD) | 7.12 μM | Surface Plasmon Resonance (SPR) or similar biophysical assay | [3] |

| IC50 (NF-κB Inhibition) | 7.8 μM | TWEAK-stimulated NF-κB Luciferase Reporter Assay | [2] |

| IC50 (TNFα-induced NF-κB Inhibition) | 31.03 μM | TNFα-stimulated NF-κB Luciferase Reporter Assay | [2] |

Key Experimental Protocols for Target Validation

Detailed methodologies for the pivotal experiments that validate the biological target of this compound are provided below. These protocols are based on the methodologies described in the foundational research identifying this inhibitor.[2]

TWEAK-Fn14 Binding Inhibition ELISA

This assay is designed to quantify the ability of this compound to disrupt the direct interaction between TWEAK and its receptor, Fn14.

Materials:

-

Recombinant human Fn14-Fc fusion protein

-

Recombinant human TWEAK

-

This compound (L524-0366)

-

High-binding 96-well ELISA plates

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Anti-TWEAK primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

Coat the wells of a 96-well ELISA plate with 100 µL of recombinant human Fn14-Fc at a concentration of 1-5 µg/mL in PBS.

-

Incubate the plate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate or tubes, pre-incubate a fixed concentration of recombinant human TWEAK (e.g., 500 pg/mL) with the various concentrations of this compound for 30-60 minutes at room temperature.

-

Add 100 µL of the TWEAK/inhibitor mixtures to the Fn14-coated wells. Include controls with TWEAK alone (maximum binding) and buffer alone (background).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three to five times with Wash Buffer.

-

Add 100 µL of a primary antibody against TWEAK, diluted in Blocking Buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three to five times with Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

TWEAK-Induced NF-κB Luciferase Reporter Assay

This cell-based assay measures the functional consequence of TWEAK-Fn14 binding, which is the activation of the NF-κB signaling pathway. The inhibitory effect of this compound on this signaling event is quantified.

Materials:

-

HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-driven luciferase reporter construct and an expression vector for human Fn14 (Fn14-NF-κB-Luc cells).

-

HEK293 cells stably transfected with only the NF-κB-driven luciferase reporter construct (NF-κB-Luc cells, for specificity testing).

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TWEAK

-

Recombinant human TNFα (for specificity testing)

-

This compound (L524-0366)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Seed the Fn14-NF-κB-Luc cells and NF-κB-Luc cells in 96-well plates at a density that will result in 70-80% confluency on the day of the assay.

-

Allow the cells to adhere overnight.

-

The next day, replace the medium with a low-serum medium.

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Add the diluted inhibitor to the cells and incubate for 1-2 hours.

-

Stimulate the Fn14-NF-κB-Luc cells with a pre-determined optimal concentration of recombinant human TWEAK (e.g., 100 ng/mL).

-

As a specificity control, stimulate the NF-κB-Luc cells with a pre-determined optimal concentration of recombinant human TNFα.

-

Include appropriate controls: unstimulated cells, cells stimulated with TWEAK/TNFα in the absence of the inhibitor, and vehicle controls.

-

Incubate the plates for 6-24 hours at 37°C in a CO2 incubator.

-

After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Read the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel assay or a dual-luciferase system).

-

Calculate the percent inhibition of TWEAK-induced or TNFα-induced NF-κB activation for each concentration of the inhibitor and determine the IC50 values.

TWEAK-Induced Glioma Cell Migration Assay

This assay assesses the inhibitory effect of this compound on a key cellular function regulated by the TWEAK/Fn14 pathway: cell migration.

Materials:

-

Glioma cell line (e.g., T98G)

-

Cell culture medium

-

Recombinant human TWEAK

-

This compound (L524-0366)

-

Boyden chambers or Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Crystal violet staining solution

-

Cotton swabs

-

Microscope

Protocol:

-

Culture the glioma cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

-

In the lower chamber of the Boyden chamber, add medium containing recombinant human TWEAK (e.g., 100 ng/mL) as the chemoattractant. As a positive control, use a medium with 10% FBS. As a negative control, use a serum-free medium.

-

Place the Transwell insert into the lower chamber.

-

Add the cell suspension (containing the inhibitor) to the upper chamber of the Transwell insert.

-

Incubate the chambers for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the fixed cells with crystal violet solution.

-

Wash the inserts to remove excess stain.

-

Allow the inserts to dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the percent inhibition of TWEAK-induced cell migration for each concentration of the inhibitor.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the validation of this compound.

Caption: TWEAK/Fn14 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Target Validation.

Conclusion

The collective evidence from binding assays, functional cellular assays, and phenotypic assessments provides a robust validation of Fn14 as the direct biological target of this compound. This small molecule effectively disrupts the TWEAK-Fn14 interaction, leading to the inhibition of downstream NF-κB signaling and a reduction in TWEAK-mediated cell migration. These findings underscore the potential of this compound as a valuable research tool for further elucidating the role of the TWEAK/Fn14 pathway in health and disease, and as a promising starting point for the development of novel therapeutics.

References

- 1. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity | EMBO Molecular Medicine [link.springer.com]

- 3. US9238034B2 - FN14 antagonists and therapeutic uses thereof - Google Patents [patents.google.com]

TWEAK-Fn14-IN-1 Downstream Signaling Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis with significant implications in a variety of physiological and pathological processes.[1][2] Persistent activation of the TWEAK/Fn14 pathway is implicated in the pathogenesis of cancer, chronic inflammatory diseases, and tissue injury.[1][2] Consequently, the development of inhibitors targeting this pathway, such as the conceptual TWEAK-Fn14-IN-1, represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the core downstream signaling effects following inhibition of the TWEAK-Fn14 pathway, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved molecular pathways. While a specific inhibitor named "this compound" is not yet described in publicly available literature, this guide will utilize data from known TWEAK/Fn14 inhibitors, such as Aurintricarboxylic Acid (ATA) and L524-0366, as representative examples.

Core Signaling Pathways Modulated by TWEAK-Fn14 Inhibition

The interaction between TWEAK and Fn14 triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of several key downstream signaling cascades.[3] Inhibition of this interaction is expected to suppress these pathways. The primary signaling pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

TWEAK-Fn14 signaling activates both the canonical and non-canonical NF-κB pathways.[3]

-

Canonical Pathway: This pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), leading to the nuclear translocation of the p65/p50 heterodimer and transcription of pro-inflammatory and survival genes.

-

Non-Canonical Pathway: This pathway is characterized by the processing of p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers, which regulate genes involved in immune cell development and function.

Inhibitors of the TWEAK-Fn14 interaction have been shown to effectively suppress NF-κB activation. For instance, Aurintricarboxylic Acid (ATA) was identified as a selective inhibitor of TWEAK-Fn14-mediated NF-κB activation.[4][5]

MAPK Signaling Pathway

The TWEAK-Fn14 axis also activates the MAPK signaling cascades, including ERK, JNK, and p38.[3] These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of TWEAK-Fn14 is expected to attenuate the activation of these MAPK pathways.

References

- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Bioinformatics Resource for TWEAK-Fn14 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

An In-depth Technical Guide on the TWEAK-Fn14 Interaction: Binding Affinity, Kinetics, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast Growth Factor-Inducible 14 (Fn14). This guide includes a summary of quantitative data, detailed experimental protocols from cited research, and visualizations of the associated signaling pathways.

TWEAK-Fn14 Binding Affinity and Kinetics

The interaction between TWEAK, a multifunctional cytokine, and its receptor Fn14 is a critical signaling axis involved in various physiological and pathological processes, including tissue regeneration, inflammation, and cancer.[1][2] Understanding the binding affinity and kinetics of this interaction is fundamental for the development of therapeutics targeting this pathway.

The following table summarizes the reported binding affinity (Kd), association rate (kon), and dissociation rate (koff) for the TWEAK-Fn14 interaction across different human and murine cell lines.

| Cell Line | Species | Kd (pM) | kon (M-1s-1) | koff (s-1) | Reference |

| HT1080 | Human | 53 - 112 | 3.3 x 106 | 0.58 x 10-3 | [3][4] |

| HT29 | Human | 53 - 112 | 3.3 x 106 | 0.48 x 10-3 | [3][4] |

| Renca | Murine | 53 - 112 | Not Reported | Not Reported | [3][4] |

| B16 | Murine | 53 - 112 | Not Reported | Not Reported | [3][4] |

| General | Not Specified | ~800 - 2400 | Not Reported | Not Reported | [1] |

Note: The significant difference in reported Kd values may be attributed to different experimental methodologies and reagents used in the respective studies.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and kinetics of the TWEAK-Fn14 interaction.

A highly sensitive cellular binding study was developed using a bioluminescent variant of soluble TWEAK.[3][4]

Experimental Workflow:

Figure 1: Workflow for the bioluminescent cellular binding assay.

Methodology:

-

Reagent Preparation: A bioluminescent variant of soluble TWEAK (GpL-FLAG-TNC-TWEAK) was generated by genetically fusing it to the C-terminus of the luciferase from Gaussia princeps (GpL).[3][4]

-

Cell Culture: Human (HT1080, HT29) and murine (Renca, B16) cell lines were cultured in 24-well tissue culture dishes.[3]

-

Equilibrium Binding Studies:

-

Dissociation Kinetics:

-

After reaching equilibrium binding, an excess of a non-bioluminescent TWEAK variant was added to prevent re-binding of the dissociated GpL-FLAG-TNC-TWEAK.

-

The amount of cell-bound GpL-FLAG-TNC-TWEAK was measured at various time points.

-

-

Data Analysis: Cell-associated luminescence was measured to quantify the amount of bound TWEAK. The data was then analyzed to calculate the equilibrium dissociation constant (Kd), and the association (kon) and dissociation (koff) rate constants.[3][4]

TWEAK-Fn14 Signaling Pathways

Binding of the trimeric TWEAK ligand to the Fn14 receptor induces receptor trimerization and the recruitment of downstream signaling adaptors, primarily TNF receptor-associated factors (TRAFs).[1][5] This initiates several intracellular signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway.[5][6][7]

Figure 2: TWEAK-Fn14 mediated NF-κB signaling pathways.

-

Canonical Pathway: TWEAK-Fn14 engagement leads to the recruitment of TRAF2 and cellular inhibitor of apoptosis proteins (cIAPs), which in turn activates the IKK complex.[5] This results in the phosphorylation and subsequent degradation of IκBα, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and activate gene expression.[6]

-

Non-Canonical Pathway: In some cellular contexts, TWEAK signaling can also activate the non-canonical NF-κB pathway.[7] This involves the stabilization of NF-κB-inducing kinase (NIK), which leads to the processing of p100 to p52 and the nuclear translocation of the RelB/p52 complex.[7]

While Fn14 does not contain a death domain, TWEAK can induce apoptosis in certain cell lines.[3] This process is often indirect and can be mediated by the induction of endogenous TNF, which then signals through the TNFR1 death receptor.[3]

Figure 3: Mechanism of TWEAK-induced apoptosis.

The binding of TWEAK to Fn14 can lead to the depletion of the cytosolic pool of the TRAF2-cIAP1/2 complex.[8] This has two key consequences that contribute to apoptosis:

-

NF-κB mediated induction of TNF: The altered signaling environment can lead to the production of TNFα.[8]

-

Sensitization to TNFR1-induced cell death: The depletion of cIAPs, which are inhibitors of apoptosis, sensitizes the cell to signaling through TNFR1, leading to the formation of the ripoptosome and activation of caspase-8, ultimately resulting in apoptosis.[8]

Conclusion

The TWEAK-Fn14 signaling axis is a complex and tightly regulated system with significant implications for human health and disease. The high-affinity interaction between TWEAK and Fn14, characterized by a low picomolar dissociation constant, underscores the potency of this signaling pathway. The detailed experimental protocols and an understanding of the downstream signaling cascades provide a crucial foundation for researchers and drug development professionals aiming to modulate this pathway for therapeutic benefit. Future research will likely focus on developing selective inhibitors or agonists that can precisely target the TWEAK-Fn14 interaction in a disease-specific context.

References

- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TWEAK-Independent Fn14 Self-Association and NF-κB Activation Is Mediated by the C-Terminal Region of the Fn14 Cytoplasmic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of Binding of Tumor Necrosis Factor (TNF)-like Weak Inducer of Apoptosis (TWEAK) to Fibroblast Growth Factor Inducible 14 (Fn14) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of binding of tumor necrosis factor (TNF)-like weak inducer of apoptosis (TWEAK) to fibroblast growth factor inducible 14 (Fn14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controversies in TWEAK-Fn14 signaling in skeletal muscle atrophy and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel TWEAK-Fn14 Pathway Inhibitor: TWEAK-Fn14-IN-1

Disclaimer: The following document is a representative technical guide for a hypothetical inhibitor of the TWEAK-Fn14 pathway, herein designated "TWEAK-Fn14-IN-1". As of the last update, there is no publicly available information on a molecule with this specific name. The data, protocols, and characterization details presented are illustrative and based on standard methodologies for evaluating inhibitors of protein-protein interaction signaling pathways.

Introduction

The tumor necrosis factor-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis with significant implications in various physiological and pathological processes.[1][2][3] TWEAK, a member of the TNF superfamily, can exist as both a membrane-bound and a soluble cytokine.[4][5] Its interaction with Fn14, the smallest member of the TNF receptor superfamily, triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of downstream signaling cascades.[2][5][6]

Notably, the activation of the canonical and non-canonical NF-κB pathways is a universal response to TWEAK-Fn14 engagement.[2][7] This signaling axis is a key regulator of cellular activities including proliferation, migration, differentiation, apoptosis, and inflammation.[2][8][9] While the TWEAK-Fn14 pathway plays a beneficial role in acute tissue injury and repair, its persistent activation is linked to the pathogenesis of chronic inflammatory diseases, autoimmune disorders, and cancer.[2][3][5] Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest.

This document provides a comprehensive in vitro characterization of this compound, a novel, potent, and selective inhibitor of the TWEAK-Fn14 interaction.

Quantitative Data Summary

The in vitro pharmacological properties of this compound have been evaluated through a series of biochemical and cellular assays. The results are summarized in the tables below.

Table 1: Biochemical Assays

| Assay Type | Target | Parameter | This compound |

| TR-FRET Binding Assay | TWEAK/Fn14 Interaction | IC50 | 15.2 ± 2.1 nM |

| Surface Plasmon Resonance | Recombinant Human TWEAK | K D | 25.8 ± 3.5 nM |

| Kinase Panel (100 kinases) | Off-target kinases | % Inhibition @ 1 µM | < 10% for all kinases |

| Cytochrome P450 Inhibition | CYP3A4, 2D6, 2C9, 2C19, 1A2 | IC50 | > 10 µM |

Table 2: Cellular Assays

| Cell Line | Assay Type | Parameter | This compound |

| HEK293-NF-κB Reporter | NF-κB Luciferase | IC50 | 45.7 ± 5.3 nM |

| HT1080 Fibrosarcoma | IL-8 Secretion (ELISA) | IC50 | 62.1 ± 7.8 nM |

| A549 Lung Carcinoma | Cell Proliferation (MTS) | IC50 | > 10 µM |

| Primary Human Astrocytes | MCP-1 Secretion (ELISA) | IC50 | 55.4 ± 6.9 nM |

| Primary Human Keratinocytes | Apoptosis (Caspase 3/7) | IC50 | > 10 µM |

Experimental Protocols

TWEAK/Fn14 TR-FRET Binding Assay

This assay quantifies the ability of this compound to disrupt the interaction between TWEAK and Fn14.

-

Materials:

-

Recombinant human TWEAK (soluble form)

-

Recombinant human Fn14 extracellular domain fused to a His-tag

-

Anti-His-Europium (Eu3+) Cryptate conjugate (donor)

-

Streptavidin-d2 conjugate (acceptor)

-

Biotinylated anti-human TWEAK antibody

-

Assay buffer (PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

-

-

Procedure:

-

A solution containing recombinant human Fn14-His and biotinylated anti-human TWEAK antibody is prepared in assay buffer.

-

This compound is serially diluted in DMSO and then diluted in the assay buffer.

-

10 µL of the inhibitor dilution is added to the wells of a 384-well plate.

-

10 µL of the Fn14/antibody mixture is added to each well.

-

The plate is incubated for 15 minutes at room temperature.

-

10 µL of a solution containing recombinant human TWEAK is added to each well.

-

The plate is incubated for 60 minutes at room temperature.

-

10 µL of a detection mixture containing Anti-His-Eu3+ and Streptavidin-d2 is added.

-

The plate is incubated for 2 hours at room temperature, protected from light.

-

The TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data are normalized to positive (no inhibitor) and negative (no TWEAK) controls, and IC50 values are calculated using a four-parameter logistic fit.

-

NF-κB Reporter Gene Assay

This cellular assay measures the functional inhibition of TWEAK-induced NF-κB signaling.

-

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct and human Fn14.

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

Recombinant human TWEAK.

-

Luciferase assay substrate (e.g., Bright-Glo).

-

White, clear-bottom 96-well cell culture plates.

-

-

Procedure:

-

HEK293-NF-κB-Fn14 cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate and incubated overnight.

-

The medium is replaced with serum-free DMEM and the cells are serum-starved for 4 hours.

-

This compound is serially diluted and added to the cells.

-

The cells are pre-incubated with the inhibitor for 1 hour.

-

Recombinant human TWEAK is added to a final concentration of 100 ng/mL.

-

The cells are incubated for 6 hours at 37°C.

-

The medium is removed, and the cells are lysed.

-

Luciferase substrate is added to the lysate according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curve.

-

IL-8 Secretion Assay

This assay assesses the inhibitory effect of this compound on the production of a key inflammatory cytokine downstream of TWEAK signaling.

-

Materials:

-

HT1080 fibrosarcoma cells.

-

RPMI 1640 medium supplemented with 10% FBS.

-

Recombinant human TWEAK.

-

Human IL-8 ELISA kit.

-

-

Procedure:

-

HT1080 cells are seeded in a 96-well plate and grown to 80-90% confluency.

-

Cells are serum-starved for 24 hours.

-

This compound is added at various concentrations and the cells are pre-incubated for 1 hour.

-

TWEAK is added to a final concentration of 100 ng/mL.

-

The cells are incubated for 24 hours.

-

The cell culture supernatant is collected.

-

The concentration of IL-8 in the supernatant is quantified using an ELISA kit according to the manufacturer's protocol.

-

IC50 values are determined from the dose-response inhibition of IL-8 secretion.

-

Signaling Pathways and Experimental Workflows

Caption: TWEAK-Fn14 Signaling and Point of Inhibition.

Caption: In Vitro Characterization Workflow.

References

- 1. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]

- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TWEAK, a member of the TNF superfamily, is a multifunctional cytokine that binds the TweakR/Fn14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]

- 6. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TWEAK/Fn14 Activation Participates in Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

TWEAK-Fn14-IN-1: A Technical Guide to a Novel Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling pathway. It is critical to note at the outset that the target of this inhibitor, Fibroblast growth factor-inducible 14 (Fn14), is a cell surface receptor and not a protein kinase . This compound, also identified as compound L524-0366, functions by disrupting the protein-protein interaction (PPI) between the cytokine TWEAK (TNF-like weak inducer of apoptosis) and its receptor, Fn14.[1] Consequently, a traditional kinase selectivity profile is not an applicable or relevant measure of its specificity. This guide will instead focus on its mechanism of action, its selectivity for the TWEAK-Fn14 axis, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.

Selectivity Profile of this compound

The selectivity of this compound is defined by its ability to specifically inhibit the interaction between TWEAK and Fn14 over other related signaling pathways, particularly those within the Tumor Necrosis Factor (TNF) superfamily.

Binding Affinity

This compound binds directly to the surface of the Fn14 receptor. The binding affinity has been quantitatively determined and is summarized in the table below.

| Compound Name | Alias | Target | Binding Affinity (KD) |

| This compound | L524-0366 | Fn14 Receptor | 7.12 µM[1] |

Functional Selectivity

The functional selectivity of this compound has been assessed by comparing its inhibitory activity on the TWEAK-Fn14 pathway versus the closely related TNFα-TNFR pathway. In cell-based reporter assays, L524-0366 demonstrated a significantly higher potency for inhibiting TWEAK-stimulated NF-κB activation compared to TNFα-stimulated NF-κB activation, indicating a preferential inhibition of the TWEAK/Fn14 signaling axis.[2]

The TWEAK/Fn14 Signaling Pathway

The binding of the trimeric cytokine TWEAK to its receptor Fn14 induces receptor trimerization and the recruitment of intracellular TNF receptor-associated factor (TRAF) adapter proteins to the receptor's cytoplasmic tail.[3] This initiates a cascade of downstream signaling events, prominently involving the activation of the canonical and non-canonical NF-κB pathways, as well as mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are crucial in regulating cellular processes such as proliferation, migration, survival, and inflammation. The kinases within these cascades represent key nodes in the signal transduction from the cell surface to the nucleus.

Caption: The TWEAK/Fn14 signaling pathway, illustrating the inhibitory action of this compound.

Experimental Protocols

Characterization of this compound involves both biochemical and cell-based assays to determine its binding affinity and functional inhibitory activity.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is used to quantify the binding interaction between TWEAK and Fn14 and to screen for inhibitors.[5][6]

Methodology:

-

Reagents:

-

Recombinant His-tagged TWEAK (His-TWEAK).

-

Recombinant Fn14 extracellular domain fused to Fc (Fn14-Fc).

-

Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate).

-

Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2).

-

Assay buffer.

-

Test compound (this compound).

-

-

Procedure:

-

His-TWEAK and Fn14-Fc are incubated together in the assay buffer in a microplate.

-

The test compound at various concentrations is added to the wells.

-

The anti-His-donor and anti-Fc-acceptor antibodies are added.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The plate is read on an HTRF-compatible reader, which excites the donor and measures emission from both the donor and acceptor.

-

-

Data Analysis:

-

The HTRF ratio (Acceptor Emission / Donor Emission) is calculated. A high ratio indicates proximity of the donor and acceptor, meaning TWEAK and Fn14 are bound.

-

Inhibition by the test compound results in a decreased HTRF ratio.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for TWEAK-Fn14 inhibitors.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the functional consequence of TWEAK-Fn14 inhibition by quantifying the activity of the NF-κB transcription factor.[7][8][9]

Methodology:

-

Cell Line: A suitable host cell line (e.g., HEK293) is engineered to:

-

Stably express the human Fn14 receptor.

-

Contain a luciferase reporter gene under the control of a promoter with NF-κB binding elements.

-

-

Procedure:

-

Plate the reporter cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound (this compound) for a defined period.

-

Stimulate the cells with a pre-determined concentration of recombinant TWEAK to activate the Fn14 signaling pathway. A parallel set of wells is stimulated with TNFα as a control for selectivity.

-

Incubate for a period sufficient to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).

-

Lyse the cells and add a luciferase substrate.

-

-

Data Analysis:

-

Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of NF-κB-driven transcription.

-

Normalize the data to unstimulated or vehicle-treated controls.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

-

Conclusion

This compound (L524-0366) is a valuable research tool for studying the TWEAK/Fn14 signaling axis. It is essential for researchers to understand that this compound is a protein-protein interaction inhibitor, not a kinase inhibitor. Its selectivity is demonstrated by its preferential inhibition of the TWEAK-Fn14 pathway over the TNFα-TNFR pathway. The downstream signaling cascade initiated by TWEAK-Fn14 engagement is rich in kinase activity, making these downstream kinases potential targets for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the characterization of this and other inhibitors of the TWEAK-Fn14 interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A homogeneous HTRF assay for the identification of inhibitors of the TWEAK-Fn14 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TWEAK-Independent Fn14 Self-Association and NF-κB Activation Is Mediated by the C-Terminal Region of the Fn14 Cytoplasmic Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TWEAK/Fn14 Signaling in Lupus Nephritis Pathogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupus nephritis (LN) is a frequent and severe complication of systemic lupus erythematosus (SLE), significantly contributing to patient morbidity and mortality. The pathogenesis of LN is complex, involving autoantibody production, immune complex deposition, and subsequent inflammation and fibrosis within the kidneys. Emerging evidence has identified the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast Growth Factor-Inducible 14 (Fn14), as a critical signaling axis in the progression of LN. This technical guide provides a comprehensive overview of the TWEAK/Fn14 pathway's role in LN, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical models, outlining relevant experimental protocols, and visualizing the signaling cascade and therapeutic rationale.

The TWEAK/Fn14 Signaling Axis

TWEAK is a multifunctional cytokine belonging to the tumor necrosis factor (TNF) superfamily. It is initially synthesized as a type II transmembrane protein but can be cleaved to produce a soluble, biologically active form. TWEAK exerts its effects by binding to its sole signaling receptor, Fn14, a type I transmembrane protein. While TWEAK is expressed by various immune cells, including monocytes and macrophages, Fn14 expression is typically low in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This inducible expression of Fn14 makes the TWEAK/Fn14 pathway a highly localized and context-dependent signaling system.[1][2]

In the context of lupus nephritis, Fn14 expression is elevated in resident renal cells, including podocytes, mesangial cells, and tubular epithelial cells.[3] The binding of TWEAK to Fn14 on these cells triggers a downstream signaling cascade that promotes inflammation, cell proliferation, apoptosis, and fibrosis, all of which are hallmark pathological features of LN.[2]

Pathogenic Mechanisms in Lupus Nephritis

The TWEAK/Fn14 signaling pathway contributes to the pathogenesis of lupus nephritis through several key mechanisms:

-

Pro-inflammatory Mediator Production: Activation of the TWEAK/Fn14 pathway in renal cells leads to the production of a wide array of pro-inflammatory cytokines and chemokines, such as MCP-1, RANTES, and IL-6.[4] These molecules are instrumental in recruiting and activating inflammatory cells, such as macrophages and lymphocytes, to the site of injury in the glomeruli and tubulointerstitium, thereby amplifying the inflammatory response.[2]

-

Induction of Cell Proliferation and Apoptosis: TWEAK/Fn14 signaling can have dual effects on renal cell fate. It can promote the proliferation of mesangial cells, a key feature of proliferative lupus nephritis. Conversely, in the presence of other inflammatory cytokines like IFN-γ, TWEAK can induce apoptosis in renal cells, contributing to tissue damage.

-

Fibrosis Promotion: The pathway is also implicated in the fibrotic processes that lead to chronic kidney damage. TWEAK can stimulate the production of extracellular matrix components, contributing to glomerulosclerosis and tubulointerstitial fibrosis.[5]

-

Disruption of the Glomerular Filtration Barrier: Studies have shown that TWEAK/Fn14 signaling can directly damage the glomerular filtration barrier by affecting podocytes and glomerular endothelial cells, leading to proteinuria, a clinical hallmark of lupus nephritis.[6]

Quantitative Data from Preclinical Models

Animal models of lupus nephritis have been instrumental in elucidating the role of the TWEAK/Fn14 pathway and for testing the efficacy of therapeutic interventions. The most commonly used models are the MRL/lpr mouse, which spontaneously develops a lupus-like disease, and induced models such as nephrotoxic serum (NTS) nephritis and chronic graft-versus-host disease (cGVHD).

| Animal Model | Intervention | Key Findings | Reference |

| MRL/lpr Mice | Fn14 Knockout | Significantly lower levels of proteinuria, BUN, and serum creatinine compared to wild-type mice.[3][6] | [3][6] |

| MRL/lpr Mice | Anti-TWEAK Antibody | Alleviated renal interstitial fibrosis and reduced renal free fatty acid and triglyceride content.[5] | [5] |

| Nephrotoxic Serum (NTS) Nephritis | Fn14 Knockout | Significantly attenuated proteinuria and improved kidney histology compared to wild-type mice. | [7] |

| Nephrotoxic Serum (NTS) Nephritis | Anti-TWEAK Antibody | Significantly reduced proteinuria and ameliorated kidney histopathology. | [7] |

| Chronic Graft-Versus-Host Disease (cGVHD) | Fn14 Knockout | Significantly less severe kidney disease and decreased proteinuria compared to wild-type mice.[4][8] | [4][8] |

| Chronic Graft-Versus-Host Disease (cGVHD) | Anti-TWEAK Antibody | Significantly diminished proteinuria and reduced kidney expression of IL-6 and MCP-1.[4][8] | [4][8] |

Experimental Protocols

Induction of Nephrotoxic Serum (NTS) Nephritis

This model is used to induce antibody-mediated glomerulonephritis that mimics certain features of lupus nephritis.

Protocol:

-

Pre-immunization: Mice (e.g., C57BL/6) are pre-immunized by intraperitoneal injection with 200 µg of normal sheep IgG emulsified in Complete Freund's Adjuvant (CFA).

-

Induction: Four days after pre-immunization, mice are intravenously injected with nephrotoxic serum (sheep anti-mouse glomerular basement membrane serum) at a dose of 2.5 µl per gram of body weight.

-

Monitoring: Disease progression is monitored by measuring proteinuria, blood urea nitrogen (BUN), and serum creatinine levels at specified time points. Kidney tissue is collected for histological and immunohistochemical analysis at the end of the experiment.[9][10]

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary TWEAK (uTWEAK)

This protocol is for the quantification of TWEAK levels in urine, which can serve as a biomarker for lupus nephritis activity.

Protocol:

-

Sample Collection and Preparation: Collect midstream urine samples. Centrifuge to remove sediment and store the supernatant at -80°C until analysis. If not assayed immediately, add a protease inhibitor cocktail.

-

ELISA Procedure (using a commercial kit, e.g., from R&D Systems):

-

Coat a 96-well microplate with a capture antibody specific for human TWEAK and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add urine samples and standards in duplicate to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for human TWEAK. Incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes in the dark.

-

Wash the plate and add a substrate solution (e.g., TMB). Incubate for 20 minutes in the dark.

-

Add a stop solution to terminate the reaction.

-

Measure the optical density at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of uTWEAK in the samples by comparing their optical density to the standard curve. Normalize uTWEAK levels to urinary creatinine concentration to account for variations in urine dilution.[11][12]

Immunohistochemistry (IHC) for Fn14 in Kidney Tissue

This protocol is for the detection and localization of Fn14 protein in kidney tissue sections.

Protocol:

-

Tissue Preparation:

-

Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 3-5 µm sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific protein binding with a blocking serum.

-

Incubate the sections with a primary antibody against Fn14 overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Microscopy:

Visualizations

TWEAK/Fn14 Signaling Pathway in Lupus Nephritis

References

- 1. Role of TWEAK/Fn14 signalling pathway in lupus nephritis and other clinical settings | Nefrología [revistanefrologia.com]

- 2. Role of TWEAK in Lupus Nephritis: A bench-to-bedside review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Knock-Out Of TWEAK Receptor/Fn14 Ameliorates Lupus Nephritis In MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]

- 4. Induction and Analysis of Nephrotoxic Serum Nephritis in Mice | Springer Nature Experiments [experiments.springernature.com]

- 5. Anti-TWEAK Antibody Alleviates Renal Interstitial Fibrosis by Increasing PGC-1α Expression in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deficiency of Fibroblast Growth Factor-Inducible 14 (Fn14) Preserves the Filtration Barrier and Ameliorates Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the TWEAK/Fn14 pathway attenuates renal disease in nephrotoxic serum nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TWEAK/Fn14 interactions are instrumental in the pathogenesis of nephritis in the chronic graft-versus-host model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathology and protection in nephrotoxic nephritis is determined by selective engagement of specific Fc receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of nephrotoxic serum nephritis in inbred mice and suppressive effect of colchicine on the development of this nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urine TWEAK level as a biomarker for early response to treatment in active lupus nephritis: a prospective multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of urinary TWEAK levels in Mexican patients with untreated lupus nephritis: An exploratory study | Nefrología [revistanefrologia.com]

- 13. Soluble Fn14 Is Detected and Elevated in Mouse and Human Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

TWEAK-Fn14-IN-1: A Technical Guide to its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWEAK-Fn14 signaling pathway is a critical regulator of inflammation, and its dysregulation is implicated in a variety of chronic inflammatory diseases and cancer. The interaction between the TNF-like weak inducer of apoptosis (TWEAK), a multifunctional cytokine, and its receptor, fibroblast growth factor-inducible 14 (Fn14), triggers a cascade of downstream signaling events that culminate in the production of a wide array of pro-inflammatory cytokines and chemokines. Consequently, the development of inhibitors targeting this pathway, such as the conceptual small molecule inhibitor TWEAK-Fn14-IN-1, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the effects of TWEAK-Fn14 pathway inhibition on cytokine production, drawing on data from known small molecule and antibody-based inhibitors of this pathway to model the expected effects of this compound.

The TWEAK-Fn14 Signaling Pathway and Cytokine Production

Activation of the TWEAK-Fn14 pathway is a key event in the inflammatory response. The binding of TWEAK to Fn14 initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This, in turn, activates downstream signaling cascades, most notably the canonical and non-canonical nuclear factor-kappa B (NF-κB) pathways and the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38).[1][2][3] These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes, leading to the synthesis and secretion of a variety of cytokines and chemokines that mediate and amplify the inflammatory response.

Key cytokines and chemokines known to be upregulated by TWEAK-Fn14 signaling include:

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immunity.[4][5]

-

Interleukin-8 (IL-8): A potent neutrophil chemoattractant.[5][6]

-

Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells.[5]

-

RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted/CCL5): A chemokine that attracts T cells, eosinophils, and basophils.[4][5]

The inhibition of the TWEAK-Fn14 pathway is therefore expected to significantly attenuate the production of these and other pro-inflammatory mediators.

Mechanism of Action of TWEAK-Fn14 Pathway Inhibitors

While "this compound" is a conceptual designation, several small molecules and antibodies have been developed to block this pathway. These inhibitors typically function through one of the following mechanisms:

-

Directly blocking the TWEAK-Fn14 interaction: Small molecules can be designed to bind to either TWEAK or Fn14, physically preventing their interaction.[7][8]

-

Antibody-mediated neutralization of TWEAK: Monoclonal antibodies can bind to TWEAK, preventing it from engaging with Fn14.[1][6]

-

Antibody-mediated blockade of Fn14: Monoclonal antibodies can bind to Fn14, blocking the TWEAK binding site.[1]

By disrupting the initial ligand-receptor interaction, these inhibitors prevent the activation of downstream signaling pathways, thereby suppressing the production of inflammatory cytokines.

Quantitative Effects of TWEAK-Fn14 Inhibition on Cytokine Production

Specific quantitative data for a compound named "this compound" is not publicly available. However, studies on other inhibitors of this pathway provide valuable insights into the expected dose-dependent effects on cytokine production.

Table 1: Expected Effect of this compound on Cytokine Production in Various Cell Types

| Cell Type | Cytokine/Chemokine | Expected Effect of this compound | Reference Inhibitor(s) |

| Human Hepatic Stellate Cells (LX-2) | IL-6, IL-8, RANTES, MCP-1 | Dose-dependent decrease in secretion | General TWEAK/Fn14 pathway knowledge[5] |

| Human Glioblastoma Cells | (NF-κB driven reporters) | Dose-dependent decrease in activity | Aurintricarboxylic Acid (ATA)[8] |

| Human Colon Carcinoma Cells (WiDr) | IL-8 | Dose-dependent decrease in production | BIIB036 (anti-Fn14 antibody)[9] |

| Human Keratinocytes | RANTES, IL-6, IL-8, GM-CSF, MCP-1 | Dose-dependent decrease in production | General TWEAK/Fn14 pathway knowledge[4] |

| Various Cancer Cell Lines | (General cytokine secretion) | Dose-dependent decrease | RG7212 (anti-TWEAK antibody)[6] |

Note: The IC50 values for these effects are dependent on the specific inhibitor, cell type, and experimental conditions. For instance, aurintricarboxylic acid (ATA) was found to inhibit TWEAK-Fn14-mediated NF-κB activation with an IC50 of 0.6 μM in engineered HEK293 cells.[8]

Experimental Protocols

To assess the efficacy of a TWEAK-Fn14 inhibitor like this compound on cytokine production, a series of in vitro experiments are essential.

Cell Culture and Treatment

-

Cell Lines: Select cell lines known to express Fn14 and respond to TWEAK stimulation, such as human hepatic stellate cells (LX-2), glioblastoma cell lines (e.g., U87), or human keratinocytes.

-

Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for RNA extraction).

-

Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a predetermined optimal concentration of recombinant human TWEAK (e.g., 100 ng/mL).

-

Include appropriate controls: untreated cells, cells treated with TWEAK only, and cells treated with inhibitor only.

-

Incubate for a time period suitable for the desired readout (e.g., 24 hours for cytokine secretion, 6-8 hours for RNA analysis).

-

Cytokine Protein Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins in a sample.

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Centrifuge to remove any cellular debris.

-

Perform ELISAs for the cytokines of interest (e.g., IL-6, IL-8, MCP-1, RANTES) using commercially available kits according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve.

-

Cytokine mRNA Quantification (RT-qPCR)

-

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) measures the amount of a specific mRNA transcript.

-

Procedure:

-

Lyse the treated cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA template using a reverse transcriptase.

-

Perform qPCR using primers specific for the target cytokine genes and a housekeeping gene (for normalization).

-

Analyze the data to determine the relative fold change in gene expression.

-

NF-κB Activation Assay (Reporter Assay)

-

Principle: A reporter gene (e.g., luciferase) under the control of an NF-κB response element is used to measure the activity of the NF-κB pathway.

-

Procedure:

-

Transfect cells with an NF-κB luciferase reporter plasmid.

-

Treat the transfected cells with this compound and TWEAK as described above.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Visualizations

Signaling Pathway Diagram

Caption: TWEAK-Fn14 signaling pathway and points of inhibition.

Experimental Workflow Diagram

Caption: Workflow for assessing inhibitor effect on cytokine production.

Logical Relationship Diagram

Caption: Logical flow from pathway inhibition to therapeutic potential.

Conclusion

Inhibitors of the TWEAK-Fn14 signaling pathway, exemplified here by the conceptual this compound, hold significant promise for the treatment of a range of inflammatory diseases and cancers. By effectively blocking the interaction between TWEAK and Fn14, these inhibitors can potently suppress the production of key pro-inflammatory cytokines such as IL-6, IL-8, MCP-1, and RANTES. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such inhibitors, enabling researchers and drug development professionals to quantitatively assess their impact on cytokine production and downstream signaling pathways. Further investigation into the pharmacokinetics and in vivo efficacy of these compounds will be crucial for their translation into clinical applications.

References

- 1. Activation of TWEAK/Fn14 signaling suppresses TRAFs/NF-?B pathway in the pathogenesis of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]

- 4. TWEAK/Fn14 Activation Participates in Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TWEAK/Fn14 promotes pro-inflammatory cytokine secretion in hepatic stellate cells via NF-κB/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]

- 7. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 8. oncotarget.com [oncotarget.com]

- 9. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

TWEAK-Fn14-IN-1: Application Notes and Protocols for In Vitro Cell-Based Assays

For Research Use Only.

Introduction

The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a crucial regulator of a wide range of cellular activities, including proliferation, migration, differentiation, inflammation, and apoptosis.[1] Dysregulation of the TWEAK/Fn14 axis has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and tissue injury.[1][2] TWEAK-Fn14-IN-1 is a specific, dose-dependent small molecule inhibitor that targets the TWEAK-Fn14 interaction.[3][4] This document provides detailed protocols for utilizing this compound in a variety of in vitro cell-based assays to investigate its effects on the TWEAK/Fn14 signaling pathway.

This compound Compound Information

| Property | Value | Reference |

| Synonym | L524-0366 | [3][4] |

| Molecular Formula | C₁₃H₁₃ClN₄OS | [4] |

| Molecular Weight | 308.79 g/mol | [4] |

| Binding Affinity (Kd) | 7.12 μM (to Fn14) | [3][4] |

| Mechanism of Action | Binds to the Fn14 receptor, inhibiting the TWEAK-Fn14 interaction. | [3][4] |

| Solubility | Soluble in DMSO (25 mg/mL) | [4] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 6 months. | [3][4] |

TWEAK/Fn14 Signaling Pathway

The binding of the trimeric TWEAK cytokine to its receptor, Fn14, initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This leads to the activation of multiple downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/Akt pathways.[2][5][6] These signaling events culminate in the regulation of gene expression, influencing a wide array of cellular responses.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the inhibitory activity of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This assay is crucial to determine the cytotoxic effects of this compound on the cells of interest.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. A typical starting concentration range for a dose-response curve would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Reporter Assay

This assay measures the effect of this compound on TWEAK-induced NF-κB activation.

Workflow:

Protocol:

-

Transfection: Seed cells in a 24-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

TWEAK Stimulation: Add recombinant human or mouse TWEAK (typically 10-100 ng/mL) to the wells.

-

Incubation: Incubate for 6-24 hours at 37°C.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the unstimulated control.

Cell Migration Assay (Wound Healing/Transwell Assay)

This assay assesses the inhibitory effect of this compound on TWEAK-induced cell migration.

Workflow (Wound Healing):

Protocol (Wound Healing):

-

Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

-

Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing this compound (and/or TWEAK for stimulation) or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and after 24 hours (or other appropriate time points) using a microscope.

-

Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.

Cytokine Secretion Assay (ELISA)

This assay measures the ability of this compound to inhibit TWEAK-induced secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, MCP-1).

Workflow:

References

- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]

- 6. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]

Application Notes and Protocols for TWEAK-Fn14-IN-1 Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including inflammation, proliferation, migration, and apoptosis.[1][2][3] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, cardiovascular diseases, and muscle atrophy.[1][4][5][6] Consequently, the TWEAK-Fn14 axis has emerged as a promising therapeutic target. While various modalities, including monoclonal antibodies and fusion proteins, have been explored to modulate this pathway, small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.